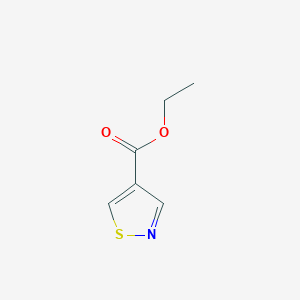

Ethyl 1,2-thiazole-4-carboxylate

Description

Significance of Heterocyclic Thiazole (B1198619) Systems in Chemical Synthesis and Design

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. nih.govresearchgate.netkuey.net This structural motif is present in a multitude of biologically active compounds, including natural products like vitamin B1 (thiamine) and penicillin. researchgate.netjetir.org The presence of both a sulfur and a nitrogen atom within the aromatic ring imparts unique reactivity and allows for diverse chemical modifications. nih.gov The thiazole nucleus is considered a versatile synthon, a building block used to create a wide range of new chemical entities with varied applications. nih.gov

The significance of thiazole systems extends to the development of synthetic drugs. A vast number of pharmaceuticals incorporate the thiazole core, exhibiting activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. researchgate.netkuey.netijper.org The ability to functionalize the thiazole ring at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, thereby optimizing their biological activity and pharmacokinetic profiles. nih.govresearchgate.net This has led to the creation of numerous drugs, including sulfathiazole (B1682510) (an antimicrobial), ritonavir (B1064) (an antiretroviral), and meloxicam (B1676189) (an anti-inflammatory). jetir.orgijper.org

Historical Development and Evolution of Thiazole Chemistry Research

The journey of thiazole chemistry began in the late 19th century with the pioneering work of Hantzsch and Weber, who first described these compounds in 1887. tandfonline.com The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a fundamental and widely used method for constructing the thiazole ring. ijper.orgwikipedia.org Early research laid the groundwork for understanding the fundamental reactivity and properties of this heterocyclic system.

Over the decades, the field has witnessed significant expansion, driven by the discovery of naturally occurring thiazoles with potent biological activities. researchgate.net The structural elucidation of thiamine (B1217682) and penicillin in the mid-20th century spurred immense interest in the synthesis and derivatization of thiazole-containing compounds. researchgate.netjetir.org Subsequent research has led to the development of a plethora of synthetic methodologies, offering access to a wide variety of substituted thiazoles. These methods include the Cook-Heilbron synthesis and reactions involving α-thiocyanatoketones. ijper.orgwikipedia.org The continuous evolution of synthetic techniques has enabled the creation of complex molecules and combinatorial libraries for high-throughput screening, accelerating the discovery of new therapeutic agents and functional materials. tandfonline.com

Structural and Electronic Characteristics of Thiazole-4-carboxylate Scaffolds

The thiazole ring is a planar, aromatic system due to the delocalization of six π-electrons. nih.govwikipedia.org This aromaticity is a key determinant of its chemical behavior. The presence of the electronegative nitrogen and sulfur atoms influences the electron distribution within the ring, creating distinct reactive sites. The proton at the C2 position of the thiazole ring is notably acidic, making this position susceptible to deprotonation and subsequent functionalization. nih.govwikipedia.org Conversely, the C5 position is often the preferred site for electrophilic substitution. kuey.netwikipedia.org

The introduction of a carboxylate group at the 4-position, as in thiazole-4-carboxylates, further modulates the electronic properties of the ring. The ester group is an electron-withdrawing group, which can influence the reactivity of the entire scaffold. This substitution pattern is of particular interest in medicinal chemistry as it can enhance interactions with biological targets. nih.gov The molecular electrostatic potential (MEP) of the thiazole ring indicates that the nitrogen atom is the most electronegative center, while the carbon and sulfur atoms are relatively neutral. tandfonline.com

Below is a table summarizing some key structural and electronic properties of the thiazole nucleus:

| Property | Description | Reference |

| Structure | Five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. | nih.govwikipedia.org |

| Aromaticity | Planar ring with delocalized π-electrons, conferring aromatic character. | nih.govkuey.netwikipedia.org |

| Reactivity | The C2 proton is acidic, while the C5 position is prone to electrophilic attack. | nih.govwikipedia.org |

| Electronic Nature | The nitrogen atom is the most electronegative center. | tandfonline.com |

Overview of Research Trajectories for Ethyl 1,2-Thiazole-4-carboxylate as a Model System

This compound serves as a valuable and versatile model system in chemical research. Its synthesis and derivatization have been explored in various contexts, highlighting its potential as a scaffold for generating novel compounds with diverse applications.

Research involving this compound and its derivatives has primarily focused on several key areas:

Synthesis of Novel Heterocyclic Systems: The thiazole-4-carboxylate core can be readily modified. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. acs.org The thiazole ring itself can be further functionalized at different positions.

Medicinal Chemistry: Derivatives of ethyl thiazole-4-carboxylate have been investigated for their potential biological activities. For example, compounds incorporating this scaffold have been explored as potential c-Met kinase inhibitors for cancer treatment and as inducers of Oct3/4 expression for the generation of induced pluripotent stem cells (iPSCs). nih.govnih.gov

Materials Science: The thermal stability of the thiazole nucleus has led to its incorporation into polymers with enhanced thermal properties. jetir.org While less explored for this compound specifically, the inherent properties of the thiazole ring suggest potential applications in this field.

The table below provides a snapshot of research involving derivatives of ethyl thiazole-4-carboxylate:

| Research Area | Example Application | Reference |

| Medicinal Chemistry | Development of c-Met kinase inhibitors for cancer therapy. | nih.gov |

| Stem Cell Research | Induction of Oct3/4 expression for iPSC generation. | nih.gov |

| Synthetic Chemistry | Building block for the synthesis of more complex heterocyclic compounds. | acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-10-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXMJBAGIWBTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of Ethyl 1,2 Thiazole 4 Carboxylate

Functional Group Interconversions of the Carboxylate Moiety

The ethyl ester group at the 4-position of the isothiazole (B42339) ring is amenable to several standard functional group interconversions, providing access to a range of important derivatives such as carboxylic acids, amides, and hydrazides.

Hydrolysis to Thiazole-4-carboxylic Acids

The conversion of ethyl 1,2-thiazole-4-carboxylate to its corresponding carboxylic acid is a fundamental transformation, typically achieved through base-catalyzed hydrolysis. This reaction is crucial as the resulting 1,2-thiazole-4-carboxylic acid is a key intermediate for synthesizing other derivatives, most notably amides.

The hydrolysis is generally carried out by treating the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a suitable solvent like ethanol (B145695) or methanol. The reaction mixture is typically heated to facilitate the cleavage of the ester bond. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt, leading to the precipitation of the solid 1,2-thiazole-4-carboxylic acid.

| Reaction | Reagents | Conditions | Product |

| Ester Hydrolysis | 1. NaOH (aq) or LiOH (aq) 2. HCl (aq) | Ethanol/Water, Reflux | 1,2-Thiazole-4-carboxylic acid |

Amide Bond Formation via Amide Coupling Reagents

Once hydrolyzed to 1,2-thiazole-4-carboxylic acid, the molecule can undergo amide bond formation with a wide array of primary and secondary amines. This is one of the most significant derivatization pathways, as amide functionalities are prevalent in biologically active molecules. The direct reaction between a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid. This is accomplished using various peptide coupling reagents. asiaresearchnews.com

Commonly used coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(dimethylamino)pyridine (DMAP). nih.gov Other effective reagents include uronium-based agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used with a non-nucleophilic base such as diisopropylethylamine (DIPEA). acs.orgacs.org These methods facilitate the formation of a highly reactive acyl-intermediate, which is then readily attacked by the amine to yield the desired amide derivative. nih.gov For example, the coupling of a thiazole (B1198619) carboxylic acid with an aniline (B41778) derivative has been successfully achieved using an EDC/DMAP/HOBt system. nih.gov

An alternative route involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1,2-thiazole-4-carbonyl chloride can then react with amines to form amides, a method used for the synthesis of 4,5-dichloroisothiazole-3-carboxamides. researchgate.net

| Starting Material | Amine | Coupling Reagents/Conditions | Product Type | Reference |

| Thiazole-4-carboxylic acid | Aniline derivative | EDC, DMAP, HOBt, DIPEA | N-Aryl thiazole-4-carboxamide | nih.gov |

| Thiazole-4-carboxylic acid | Piperazine | HBTU, DIPEA, DCM | Piperazinyl-thiazole-4-carboxamide | acs.orgacs.org |

| Isothiazole-3-carbonyl chloride | Primary aromatic/aliphatic amines | Triethylamine | Isothiazole-3-carboxamide | researchgate.net |

Hydrazinolysis and Formation of Hydrazide Derivatives

Hydrazinolysis, the reaction of an ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), converts this compound into its corresponding carbohydrazide (B1668358) derivative. This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in a solvent such as ethanol. impactfactor.orgmdpi.com

The resulting 1,2-thiazole-4-carbohydrazide (B566352) is a valuable intermediate in its own right. The hydrazide functional group is a versatile handle for synthesizing a variety of other heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, and for creating more complex molecules through further condensation reactions. impactfactor.orgmdpi.com The existence of related compounds like ethyl 2-hydrazinylbenzo[d]thiazole-4-carboxylate underscores the utility of this transformation in generating functionalized thiazole scaffolds. pharmaffiliates.com

Reactions at the Thiazole Ring Core

The aromatic 1,2-thiazole ring can also be a site for chemical modification, primarily through electrophilic substitution, although the presence of the deactivating carboxylate group influences the ring's reactivity.

Electrophilic Aromatic Substitution Reactions on Thiazole Ring Systems

The isothiazole (1,2-thiazole) ring is an aromatic system, and like other heteroaromatics, it can undergo electrophilic substitution. thieme-connect.de For the parent isothiazole, theoretical calculations and experimental results show that electrophilic attack, such as nitration with nitric and sulfuric acid, preferentially occurs at the C4 position. thieme-connect.de

However, in this compound, the C4 position is already substituted with an electron-withdrawing carboxylate group. This group deactivates the ring towards electrophilic attack, making further substitution challenging. Any substitution would likely be directed to the C5 position, by analogy with other substituted aromatic systems, although this would require forcing conditions. This contrasts with the more common 1,3-thiazole isomer, where electrophilic substitution readily occurs at the C5 position. wikipedia.orgpharmaguideline.comchemicalbook.com

Synthesis of Schiff Bases and Related Imine Derivatives

The synthesis of Schiff bases (or azomethines) typically involves the condensation of a primary amine with an aldehyde or ketone. nih.govalayen.edu.iq To generate Schiff base derivatives from this compound, a multi-step synthetic sequence is required to introduce the necessary functional group.

One plausible route involves the conversion of the ethyl carboxylate group into a formyl group (aldehyde). This can be achieved through a sequence of reactions:

Hydrolysis: The ethyl ester is first hydrolyzed to 1,2-thiazole-4-carboxylic acid as described in section 3.1.1.

Reduction to Alcohol: The resulting carboxylic acid is reduced to the corresponding primary alcohol, (1,2-thiazol-4-yl)methanol. This reduction can be performed using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Oxidation to Aldehyde: The primary alcohol is then carefully oxidized to 1,2-thiazole-4-carbaldehyde. This step requires mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to prevent over-oxidation to the carboxylic acid. The formylation of thiazole rings has been documented in the literature. google.com

Condensation: Finally, the resulting 1,2-thiazole-4-carbaldehyde is condensed with a selected primary amine (R-NH₂), often with acid catalysis and removal of water, to yield the target Schiff base derivative. iaea.orgresearchgate.net

This synthetic pathway allows for the introduction of a wide variety of substituents (R-groups) onto the imine nitrogen, providing a diverse library of thiazole-based Schiff bases.

Sulfonation and Sulfonamide Coupling Reactions

Detailed research findings on the direct sulfonation of the this compound ring and subsequent coupling reactions to form sulfonamides are not extensively available in the current literature. While the synthesis of sulfonamide derivatives from the related 2-amino-1,3-thiazole-4-carboxylate scaffold is common, specific protocols starting from the 1,2-thiazole isomer are not described in the reviewed materials.

Preparation of Diverse Thiazole Analogues and Derivatives

The use of this compound as a starting material for the synthesis of more complex derivatives is not widely reported.

Incorporation into Hybrid Molecular Architectures (e.g., Thiazole-Triazole Hybrids)

The incorporation of the this compound moiety into hybrid molecules, such as thiazole-triazole hybrids, is not specifically described in the available research. While the creation of isothiazole–thiazole derivatives and various thiazole-triazole hybrids has been reported, the starting materials are different from the specified compound. bohrium.comnih.govresearchgate.net

Ethyl 1,2 Thiazole 4 Carboxylate As a Versatile Building Block in Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Frameworks

Ethyl 1,2-thiazole-4-carboxylate serves as a fundamental starting material for the synthesis of more intricate heterocyclic systems. The thiazole (B1198619) ring itself is a privileged scaffold in medicinal chemistry, and the ethyl carboxylate group at the 4-position provides a reactive handle for further chemical modifications. ijper.orgnih.gov Through various chemical reactions, this building block can be elaborated into fused heterocyclic systems and other complex structures.

One common strategy involves the condensation of the thiazole derivative with other reactive species. For instance, the reaction of ethyl 2-aminothiazole-4-carboxylate with appropriate reagents can lead to the formation of fused ring systems like thiazolo[3,2-a]pyrimidines. researchgate.net These complex frameworks are of significant interest due to their potential biological activities.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions to link the thiazole core to other heterocyclic or aromatic moieties. This approach allows for the systematic construction of libraries of diverse and complex molecules for screening in drug discovery programs. dergipark.org.tr The versatility of this compound as a precursor is highlighted by its use in the synthesis of a variety of substituted thiazole derivatives with potential applications as anticancer and antimicrobial agents. nih.gov

Role in the Design and Construction of Advanced Molecular Scaffolds

The inherent structural features of this compound make it an excellent component in the design and construction of advanced molecular scaffolds. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The thiazole ring provides a rigid and defined geometry, which is crucial for creating molecules with specific three-dimensional shapes.

For example, the synthesis of 2,4-disubstituted-(1,3)thiazoles from diazoketones and thiourea (B124793) or thiosemicarbazide (B42300) provides a scalable and versatile method for creating a diverse range of thiazole-based scaffolds. chemrxiv.org This approach highlights the adaptability of thiazole chemistry in generating novel molecular frameworks for various applications.

Utilization in the Synthesis of Synthetic Intermediates for Organic Molecules

This compound and its derivatives are frequently employed as key intermediates in multi-step organic syntheses. The functional groups present on the molecule, namely the ester and the thiazole ring itself, can be manipulated to introduce a wide range of other functionalities.

A primary transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid derivative can then be converted into an acid chloride, amide, or other activated species, enabling further reactions. For example, the synthesis of novel thiazole carboxamide derivatives often proceeds through the carboxylic acid intermediate. nih.govacs.org

Moreover, the thiazole ring can undergo various reactions, such as electrophilic substitution or metal-catalyzed cross-coupling reactions, to introduce new substituents. This versatility makes this compound a valuable starting point for the synthesis of a broad spectrum of organic molecules with potential applications in pharmaceuticals and other areas of chemical science. For instance, it is a precursor in the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, an important intermediate for various biologically active compounds. tandfonline.com

Application in Ligand Design and Structure-Activity Relationship (SAR) Studies for Molecular Recognition Investigations

The thiazole moiety is a well-recognized pharmacophore, meaning it is a structural feature responsible for a molecule's biological activity. This compound and its derivatives are therefore extensively used in ligand design and structure-activity relationship (SAR) studies. These studies aim to understand how the structure of a molecule relates to its biological activity, which is crucial for the rational design of new drugs.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for potent and selective interaction with a biological target. For example, SAR studies on thiazole derivatives have been conducted to develop novel antimicrobial agents. nih.gov The introduction of different substituents on the thiazole ring has been shown to significantly impact the antimicrobial and antifungal activities of the compounds. nih.gov

In one study, a series of thiazole aminoguanidines were synthesized and evaluated for their antibacterial activity against MRSA and E. coli. The SAR studies revealed that the flexibility of the molecule, introduced by a rotatable bond at the C2 position of the thiazole, was crucial for potent activity. rsc.org Similarly, the design of dual inhibitors of Hsp90 and HDAC6 has utilized the thiazole scaffold, with SAR studies guiding the optimization of the lead compounds. acs.orgacs.org

Table 1: Examples of SAR Studies on Thiazole Derivatives

| Compound Series | Biological Target/Activity | Key SAR Findings |

| Thiazole-pyrazoline derivatives | Antimicrobial, Antituberculosis | Substitution at the 4-position of the thiazole ring with a p-bromophenyl group increased antifungal and antituberculosis activities. nih.gov |

| Thiazole-acetamide derivatives | Anticancer | The combination of an ester group on the thiazole and a thiazoline (B8809763) ring was found to be significantly effective. dergipark.org.tr |

| Thiazole aminoguanidines | Antibacterial (MRSA, E. coli) | Increased molecular flexibility through a rotatable bond at the C2 position of the thiazole led to strong activity. rsc.org |

| Thiazole carboxamides | COX Inhibitors | Introduction of a methyl group at the thiazole position positively influenced the geometrical conformation and improved potency. nih.gov |

Contribution to the Development of Novel Organic Materials Precursors

Beyond its applications in medicinal chemistry, this compound is also a valuable precursor for the development of novel organic materials. The unique electronic properties of the thiazole ring, arising from the presence of sulfur and nitrogen heteroatoms, make it an attractive component for materials with specific optical or electronic functionalities.

Thiazole-containing polymers and small molecules have been investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the thiazole ring through substitution allows for the rational design of materials with desired characteristics.

While direct examples of this compound in large-scale organic material production are emerging, its role as a versatile building block suggests significant potential. The synthetic methodologies developed for modifying this compound can be readily adapted to create more complex and functionalized thiazole derivatives suitable for incorporation into advanced organic materials. The scalability of synthetic routes to thiazole scaffolds is a key factor in their potential for materials science applications. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation Techniques for Thiazole Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H-NMR) and Carbon-¹³ (¹³C-NMR) Chemical Shift Analysis

For Ethyl 1,2-thiazole-4-carboxylate, ¹H-NMR spectroscopy would be expected to reveal distinct signals for the protons on the thiazole (B1198619) ring and the ethyl ester group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. The protons on the heterocyclic ring would likely appear in the aromatic region, with their specific shifts and coupling patterns providing information about their relative positions. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with the coupling constant (J) indicating the interaction between these adjacent groups.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the thiazole ring would be indicative of their heteroaromatic nature. The carbonyl carbon of the ester group would appear at a significantly downfield shift, typically in the range of 160-180 ppm. The carbons of the ethyl group would also have characteristic chemical shifts.

Hypothetical ¹H-NMR and ¹³C-NMR Data for this compound:

| ¹H-NMR | |

| Chemical Shift (ppm) | Assignment |

| ~8.5 - 9.0 | Thiazole ring proton |

| ~8.0 - 8.5 | Thiazole ring proton |

| 4.3 - 4.5 (quartet) | -OCH₂CH₃ |

| 1.3 - 1.5 (triplet) | -OCH₂CH₃ |

| ¹³C-NMR | |

| Chemical Shift (ppm) | Assignment |

| >160 | C=O (ester) |

| ~120 - 150 | Thiazole ring carbons |

| ~60 - 65 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Note: These are estimated values and would require experimental verification.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to confirm the adjacencies of the ethyl group protons and potentially the protons on the thiazole ring if they are close enough to couple.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. The most prominent of these would be the strong absorption band for the carbonyl (C=O) stretching of the ester group, typically found in the region of 1700-1750 cm⁻¹. Other expected vibrations include C-H stretching from the aromatic ring and the alkyl chain, C-N and C-S stretching from the thiazole ring, and C-O stretching of the ester.

Hypothetical FT-IR Data for this compound:

| Vibrational Frequency (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2980 - 2850 | Aliphatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1600 - 1450 | C=C and C=N ring stretching |

| ~1300 - 1000 | C-O stretch |

Note: These are estimated values and would require experimental verification.

Electronic Absorption and Emission Spectroscopy Methodologies

These techniques provide information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to electronic transitions within the molecule. The heterocyclic thiazole ring is a chromophore, and its π-system will give rise to π → π* transitions. The presence of the carboxylate group can also influence the electronic transitions. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the energy gap between the electronic states.

Hypothetical UV-Vis Data for this compound:

| λmax (nm) | Electronic Transition |

| ~250 - 280 | π → π* |

Note: This is an estimated value and would require experimental verification.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool in molecular analysis, providing vital information about a compound's molecular weight and structural features through controlled fragmentation.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS is primarily used to assess purity and confirm the molecular weight. A sample is first passed through an LC column to separate the target compound from any impurities or starting materials. The eluent is then introduced into the mass spectrometer.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically protonated to form a pseudomolecular ion. For this compound (C₆H₇NO₂S, monoisotopic mass: 157.02 g/mol ), the expected protonated molecule would be observed as the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 158.03. epa.gov The presence of this ion confirms the molecular weight of the compound. Further analysis of the mass spectrum can reveal fragmentation patterns that offer clues to the molecule's structure. Common fragments might arise from the loss of the ethoxy group (-OC₂H₅) or the entire ester functional group. The characterization of various thiazole derivatives by LC-MS has been reported as a standard analytical procedure. cbijournal.com

Table 1: Predicted Mass Spectrometry Adducts for this compound

| Adduct Formula | Adduct Name | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | Protonated Molecule | 158.0379 |

| [M+Na]⁺ | Sodium Adduct | 180.0198 |

| [M+K]⁺ | Potassium Adduct | 195.9938 |

| [M+NH₄]⁺ | Ammonium Adduct | 175.0645 |

This table presents theoretically calculated m/z values for common adducts of this compound.

While standard LC-MS is excellent for confirming molecular weight to a nominal mass, High-Resolution Mass Spectrometry (HRMS) provides a much higher degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition.

For this compound, the calculated exact mass of the neutral molecule [M] is 157.01975 g/mol . epa.gov HRMS analysis would aim to detect an ion (e.g., [M+H]⁺) with a measured m/z that closely matches the calculated theoretical value (158.02700 for [M+H]⁺). If the measured mass is, for example, 158.0269, the minuscule difference between the experimental and theoretical values provides strong evidence for the molecular formula C₆H₇NO₂S, effectively ruling out other possible formulas that might have the same nominal mass. The use of HRMS to confirm the composition of synthesized thiazole-based hydrazones has been documented, where observed M+H⁺ and M+Na⁺ peaks were in good agreement with calculated results. acs.org

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles.

The process requires growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, provides insight into the type of data obtained. researchgate.net Such studies reveal the planarity of the thiazole ring and the orientation of the carboxylate substituent. researchgate.net Furthermore, SC-XRD analysis elucidates the intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern how the molecules pack together in the crystal lattice. researchgate.netmdpi.com

Table 2: Example Crystallographic Data for a Thiazole Carboxylate Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707 |

| b (Å) | 15.9681 |

| c (Å) | 11.9798 |

| β (°) | 100.283 |

| Volume (ų) | 1481.44 |

This table shows representative crystallographic data for a substituted thiazole carboxylate derivative, illustrating the parameters determined by SC-XRD analysis. mdpi.com

Integration of Experimental and Theoretical Spectroscopic Data for Comprehensive Characterization

For a truly comprehensive structural characterization, modern studies often integrate experimental data with theoretical calculations, most commonly using Density Functional Theory (DFT). tandfonline.com This synergistic approach strengthens the interpretation of experimental results and provides deeper insight into the molecule's electronic properties.

In this integrated methodology, the proposed structure of this compound would be used as a starting point for DFT calculations. These calculations can predict various spectroscopic parameters, such as vibrational frequencies (for IR spectroscopy), chemical shifts (for NMR spectroscopy), and electronic transitions (for UV-Vis spectroscopy). tandfonline.com

The calculated data are then compared with the experimentally obtained spectra. A strong correlation between the theoretical and experimental results provides powerful validation for the proposed structure. researchgate.net For instance, calculated vibrational frequencies can be used to assign specific absorption bands in the experimental IR spectrum to particular molecular motions. This approach is particularly valuable for complex molecules where spectral interpretation can be ambiguous. Studies on various thiazole derivatives have successfully used this combined approach to confirm structures and analyze electronic properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity. acs.orgtandfonline.com

Future Research Directions and Methodological Innovations in Ethyl 1,2 Thiazole 4 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional Hantzsch thiazole (B1198619) synthesis, while foundational, often suffers from drawbacks such as harsh reaction conditions and the use of hazardous reagents. bepls.com Consequently, a major focus of future research lies in the development of greener and more sustainable methods for the synthesis of ethyl 1,2-thiazole-4-carboxylate and its derivatives.

Recent advancements have seen the rise of one-pot multicomponent reactions, which offer a more streamlined and efficient approach to thiazole synthesis. bepls.com For instance, the one-pot reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) and thiourea (B124793) under microwave irradiation in the presence of PEG-400 has been reported as a green method for producing ethyl 2-amino-4-methylthiazole-5-carboxylate. bepls.com Similarly, the use of water as a solvent and the absence of a catalyst in the reaction of dithiocarbamates and α-halocarbonyl compounds represents a simple and high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com

The exploration of biocatalysts, such as chitosan (B1678972) and its derivatives, is another promising avenue. nih.govacs.org A modified chitosan hydrogel has been shown to be an effective and reusable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation, offering mild reaction conditions and high yields. nih.govacs.org These eco-friendly approaches not only reduce the environmental impact of chemical synthesis but also often lead to improved efficiency and selectivity.

Advancements in Chemo- and Regioselective Functionalization of Thiazole Rings

The ability to selectively introduce functional groups at specific positions on the thiazole ring is crucial for fine-tuning the biological activity of the resulting compounds. Future research will undoubtedly focus on developing more sophisticated methods for the chemo- and regioselective functionalization of the this compound scaffold.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of thiazole derivatives. rsc.org This approach allows for the sequential introduction of various substituents at the C-2, C-4, and C-5 positions, providing access to a diverse range of multifunctionalized thiazoles. rsc.org Another strategy involves the use of organometallic reagents, such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, for the regioselective metalation of the thiazole ring, followed by reaction with various electrophiles. nih.gov This method has been successfully applied to the synthesis of 2,4,5-trisubstituted thiazoles. nih.gov

Furthermore, the design of substrates that favor specific reaction pathways is a key area of investigation. For example, the synthesis of 2-thioxopyrimidin-4-ones that direct the regioselective formation of angular triazolo[4,3-a]quinazolin-9-ones over their linear isomers has been demonstrated. nih.gov Such advancements in controlling selectivity will be instrumental in the rational design of novel thiazole-based drug candidates.

Integration of Machine Learning and Artificial Intelligence in Thiazole Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery. These computational tools can be employed to predict the biological activity of novel thiazole derivatives, thereby guiding the design and synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can effectively predict how chemical modifications to the thiazole scaffold will impact biological activity. researchgate.netnih.goveurekaselect.comdntb.gov.ua For instance, ML models have been developed to predict the anti-urease activity of thiazole derivatives with a balanced accuracy of around 78%. researchgate.net Similarly, ML has been used to build QSAR models for predicting the anticancer activity of thiazole derivatives against the estrogen receptor. nih.goveurekaselect.comdntb.gov.ua

These predictive models can be used to screen large virtual libraries of thiazole compounds, identifying those with the highest probability of being active. researchgate.net This in silico screening significantly reduces the time and resources required for experimental testing. As ML algorithms and computational power continue to advance, their role in the design and optimization of this compound-based compounds will undoubtedly expand.

Exploration of New Catalytic Systems for Thiazole Transformations

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis. In the context of this compound chemistry, future research will focus on discovering new catalysts that can mediate a wider range of transformations with higher efficiency and selectivity.

Transition metal complexes, particularly those of palladium, have shown considerable promise as catalysts for various organic transformations involving thiazoles. acs.org For example, Pd(II) complexes have been utilized as mild Lewis acid catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. acs.orgnih.gov The use of ultrasonic irradiation in conjunction with these catalysts can further enhance reaction rates and yields. nih.gov

Furthermore, the development of chiral ligands for asymmetric catalysis is a critical area of research. rsc.org While the use of thiazolines as ligands in coordination and organometallic chemistry is still relatively limited compared to their oxazoline (B21484) counterparts, studies have shown that substituting an oxazoline ring with a thiazoline (B8809763) ring can enhance catalytic activity. rsc.org The exploration of novel thiazole-based ligands will be crucial for the development of enantioselective syntheses of chiral thiazole derivatives.

Sophistication of Computational Models for Enhanced Predictive Power in Thiazole Chemistry

Computational chemistry plays a vital role in understanding the structure, properties, and reactivity of molecules. Future advancements in computational models will provide even greater predictive power in the study of this compound and its derivatives.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and properties of thiazole derivatives. nih.govrsc.orgnih.gov These calculations can provide insights into molecular orbital properties, electrostatic features, and reaction mechanisms. nih.gov For instance, DFT studies have been used to confirm the catalytic protocol of Pd(II) complexes in the synthesis of pyrazole-4-carbonitrile derivatives. nih.gov

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of thiazole-based molecules and their interactions with biological targets. rsc.orgresearchgate.netnih.gov MD simulations can be used to assess the stability of ligand-protein complexes and to elucidate the molecular basis of biological activity. rsc.orgresearchgate.net As computational methods become more sophisticated and accessible, their application in the rational design and development of thiazole-based therapeutics will continue to grow.

Interactive Data Table of Research Findings

Q & A

Q. What are the common synthetic methodologies for Ethyl 1,2-thiazole-4-carboxylate, and how are they optimized?

this compound can be synthesized via cyclocondensation reactions. For example, carboxylic acid hydrazides react with ethyl carbethoxyformimidate under reflux conditions to form triazole or thiazole derivatives. Key steps include refluxing in ethanol with catalytic acetic acid, followed by solvent evaporation and purification via flash chromatography (e.g., EtOAc/cyclohexane gradients) . Monitoring reaction progress using TLC ensures completion, and recrystallization from solvents like ethyl acetate yields pure crystals for structural studies .

Q. What analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming the structure, particularly for verifying substituent positions on the thiazole ring. For instance, H NMR can resolve peaks for ethyl ester groups (δ ~4.0–4.3 ppm) and aromatic protons . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. High-resolution X-ray crystallography, using software like SHELXL, further confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonds) .

Q. What safety protocols are recommended for handling this compound derivatives?

Use nitrile gloves and flame-retardant lab coats to prevent skin contact. Conduct reactions in fume hoods to avoid inhalation of vapors. Dispose of contaminated gloves according to hazardous waste regulations. Respiratory protection may be required for powdered forms, and spills should be contained using absorbent materials to prevent drainage contamination .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic routes for novel this compound derivatives?

Databases like REAXYS and PISTACHIO enable retrosynthetic analysis by identifying analogous reactions. For example, acylamidrazones or acylhydrazides can be prioritized as precursors based on similarity to published cyclocondensation pathways . Machine learning models (e.g., Template_relevance) score route feasibility by comparing bond dissociation energies and reaction yields from historical data .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

High-resolution X-ray diffraction data refined via SHELXL can resolve torsional angles between the thiazole core and substituents. For example, dihedral angles between phenyl rings and the thiazole plane (e.g., 84.59° in triazole derivatives) highlight steric effects . Hydrogen bonding networks (e.g., N–H⋯O interactions) are mapped using isotropic displacement parameters (), with riding H-atom models applied for efficiency .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

Electron-withdrawing groups (e.g., nitro, cyano) at the 4-position enhance electrophilicity, facilitating nucleophilic attacks at the carboxylate moiety. Computational studies using density functional theory (DFT) can predict charge distribution, while experimental kinetic assays (e.g., monitoring halide displacement rates) validate these effects. Contrasting data between computational predictions and experimental yields may arise from solvent polarity or steric hindrance .

Q. What strategies mitigate contradictions in biological activity data for thiazole-carboxylate derivatives?

Discrepancies in antimicrobial or anticancer assays often stem from variations in cell permeability or assay conditions. Standardize testing using identical cell lines (e.g., HeLa for cytotoxicity) and control for lipophilicity via logP measurements. Dose-response curves and time-kill assays can differentiate true bioactivity from solvent artifacts .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example) | Technique | Reference |

|---|---|---|---|

| Dihedral angle (Ph–thiazole) | 84.59° | X-ray diffraction | |

| Hydrogen bond (N–H⋯O) | 2.00 Å | SHELXL refinement | |

| Torsional angle (C–S–C) | 175.22° | DFT optimization |

Table 2. Synthetic Yield Optimization via Solvent Selection

| Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Ethanol | 70 | 95 | |

| Toluene | 37 | 97 | |

| Acetonitrile | 52 | 90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.